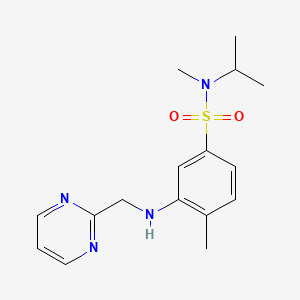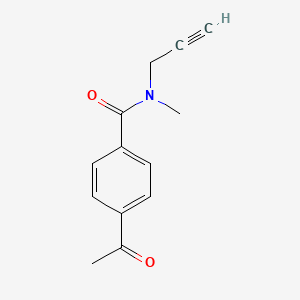![molecular formula C16H17ClN4O2 B6625972 [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone](/img/structure/B6625972.png)
[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It was first discovered by Pfizer in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is thought to reduce the effects of stress on the body, including anxiety and depression.
Biochemical and Physiological Effects
[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the reduction of stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. It has also been shown to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone for lab experiments is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in studies. However, one limitation of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in experiments.
Direcciones Futuras
There are a number of potential future directions for research on [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone, including:
1. Further studies on the effects of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone on the immune system, particularly in relation to autoimmune disorders.
2. Studies on the potential use of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone in the treatment of addiction, particularly in relation to opioid addiction.
3. Studies on the potential use of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone in the treatment of other stress-related disorders, such as post-traumatic stress disorder (PTSD).
4. Development of new formulations of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone with longer half-lives, to improve its efficacy and consistency in lab experiments.
5. Studies on the potential use of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone in combination with other drugs or therapies, to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone involves several steps, including the reaction of 5-chloropyrimidine-4-carboxylic acid with piperazine, followed by the reaction of the resulting intermediate with 3-hydroxy-2-methylbenzoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone has been primarily studied for its potential therapeutic applications in the treatment of stress-related disorders, such as anxiety and depression. It has also been studied for its potential use in the treatment of addiction, as well as for its effects on the immune system.
Propiedades
IUPAC Name |
[4-(5-chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-12(3-2-4-14(11)22)16(23)21-7-5-20(6-8-21)15-13(17)9-18-10-19-15/h2-4,9-10,22H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCLPHJKDBWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCN(CC2)C3=NC=NC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)
![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)

![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)

![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)

![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)
